molecular formula C13H11N3O5S B374194 N'-(2-{4-nitrophenoxy}acetyl)-2-thiophenecarbohydrazide

N'-(2-{4-nitrophenoxy}acetyl)-2-thiophenecarbohydrazide

Katalognummer: B374194
Molekulargewicht: 321.31g/mol
InChI-Schlüssel: JPDIMRVPGZZDDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide is a complex organic compound with the molecular formula C13H11N3O5S This compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a carbohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with 2-(4-nitrophenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carbohydrazide: A simpler analog lacking the nitrophenoxy group.

    2-(4-nitrophenoxy)acetyl chloride: A precursor used in the synthesis of the target compound.

    N’-[2-(4-aminophenoxy)acetyl]thiophene-2-carbohydrazide: A reduced form of the target compound.

Uniqueness

N’-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide is unique due to the presence of both the nitrophenoxy and thiophene moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H11N3O5S

Molekulargewicht

321.31g/mol

IUPAC-Name

N'-[2-(4-nitrophenoxy)acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C13H11N3O5S/c17-12(14-15-13(18)11-2-1-7-22-11)8-21-10-5-3-9(4-6-10)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18)

InChI-Schlüssel

JPDIMRVPGZZDDU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Löslichkeit

10 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.